2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine
CAS No.:
Cat. No.: VC13406406
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20ClNO |
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Molecular Weight | 253.77 g/mol |
IUPAC Name | 2-(chloromethyl)-1-[(4-methoxyphenyl)methyl]piperidine |
Standard InChI | InChI=1S/C14H20ClNO/c1-17-14-7-5-12(6-8-14)11-16-9-3-2-4-13(16)10-15/h5-8,13H,2-4,9-11H2,1H3 |
Standard InChI Key | CYHWOLABCJMOLF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2CCCCC2CCl |
Canonical SMILES | COC1=CC=C(C=C1)CN2CCCCC2CCl |
Introduction
Chemical Identity and Structural Features
2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine belongs to the piperidine class of organic compounds, characterized by a six-membered amine ring. Its molecular formula is C₁₄H₁₉ClNO, with a molecular weight of 252.76 g/mol. Key structural elements include:
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A piperidine ring substituted with a chloromethyl (-CH₂Cl) group at position 2.
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A 4-methoxybenzyl group (-CH₂C₆H₄OCH₃) attached to the nitrogen atom at position 1.
The 4-methoxybenzyl moiety introduces aromaticity and electron-donating properties, while the chloromethyl group enhances reactivity, making the compound a potential intermediate in medicinal chemistry .
Property | Value |
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Molecular Formula | C₁₄H₁₉ClNO |
Molecular Weight | 252.76 g/mol |
Boiling Point (estimated) | 390–400°C (extrapolated) |
Density (predicted) | 1.12–1.15 g/cm³ |
LogP (lipophilicity) | ~2.5 (similar to analogs) |
Synthesis and Reaction Pathways
The synthesis of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine likely involves multi-step routes leveraging established piperidine chemistry. A plausible pathway, inspired by methods in patent CN1583742A , includes:
Formation of the Piperidine Core
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Mannich Reaction: Condensation of 4-methoxybenzylamine with formaldehyde and acetonitrile to form a β-aminonitrile intermediate.
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Cyclization: Intramolecular cyclization under acidic conditions to yield 1-(4-methoxybenzyl)piperidine.
Physicochemical Properties
Spectroscopic Data
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¹H NMR: Expected signals include:
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Aromatic protons (δ 6.8–7.2 ppm, doublet for 4-methoxybenzyl).
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Piperidine ring protons (δ 1.5–3.0 ppm, multiplet).
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Chloromethyl group (δ 3.4–3.8 ppm, triplet).
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IR Spectroscopy: Peaks at ~1,250 cm⁻¹ (C-O-C stretch) and ~700 cm⁻¹ (C-Cl stretch).
Stability and Reactivity
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